beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate
Description
β-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate is a synthetic glycosyl derivative characterized by a galactopyranose backbone with four acetyl groups protecting hydroxyl positions (2, 3, 4, and 6) and a fluorine atom at the anomeric carbon (C1). This compound belongs to the class of glycosyl fluorides, which are widely used in carbohydrate chemistry as stable glycosyl donors or enzyme substrates due to their hydrolytic stability and controlled reactivity . The tetraacetylated structure enhances lipophilicity, facilitating solubility in organic solvents, while the fluorine substituent modulates reactivity in glycosylation reactions.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-MBJXGIAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221896 | |
| Record name | β-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-45-5 | |
| Record name | β-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate typically involves the acetylation of beta-D-Galactopyranosyl fluoride The process begins with the protection of hydroxyl groups on the galactose molecule using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a compound with consistent quality.
Chemical Reactions Analysis
Glycosylation Reactions
This compound serves as a glycosyl donor due to its anomeric fluoride’s moderate reactivity. Notable reactions include:
Enzymatic Glycosylation
Chemical Glycosylation
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Activated by Lewis acids (e.g., BF₃·Et₂O) to form β-glycosides via an oxocarbenium ion intermediate .
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Stereoselectivity : The β-configuration is retained due to neighboring group participation from C-2 acetate .
Fluorination and Functionalization
The compound participates in radical trifluoromethylation and electrophilic fluorination :
These reactions highlight its utility in synthesizing polyfluorinated sugars for metabolic probes .
Deprotection and Hydrolysis
Acetyl group removal is achieved under mild basic conditions:
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Zemplén deacetylation : Treatment with NaOMe/MeOH quantitatively removes acetyl groups, yielding β-D-galactopyranosyl fluoride .
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Acid hydrolysis : Concentrated HCl converts the compound to 2-deoxy-2-fluorogalactose, a glycosidase inhibitor .
Structural and Conformational Analysis
X-ray crystallography data ( ) reveals key bond parameters:
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| C1–F | 1.398(2) | Shorter than C–Br/C–Cl analogs |
| O5–C1–F | 112.3° | Distorted chair conformation |
| Pyranose ring puckering | 4C₁ | Stabilized by anomeric effect |
The β-configuration is confirmed by the acetoxymethyl group’s equatorial orientation .
Scientific Research Applications
Glycosylation Reactions
Glycosyl Donor :
Beta-D-Galactopyranosyl fluoride serves as an effective glycosyl donor in glycosylation reactions. Its ability to participate in these reactions facilitates the synthesis of complex carbohydrates and glycoconjugates. This property is particularly valuable in the development of oligosaccharides and polysaccharides used in various biological applications .
Synthesis of Glycoconjugates
Biochemical Research :
The compound is utilized in synthesizing glycoconjugates that are essential for studying cell signaling and molecular recognition processes. Glycoconjugates play critical roles in various biological functions, including immune responses and pathogen recognition .
Pharmaceutical Applications
Drug Development :
In pharmaceutical research, beta-D-galactopyranosyl fluoride has been explored for its potential as a building block for drug development. Its derivatives are investigated for their roles as inhibitors of glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can be crucial for developing therapeutics targeting diseases like diabetes and cancer .
Diagnostic Imaging
Radiotracer Development :
Fluorinated carbohydrates such as beta-D-galactopyranosyl fluoride have been studied for their application in diagnostic imaging techniques like Positron Emission Tomography (PET). For instance, derivatives of this compound can be labeled with fluorine-18 to create radiotracers that visualize glucose transport mechanisms in vivo .
Table 1: Comparative Reactivity of Glycosyl Donors
| Glycosyl Donor | Reactivity (Rate) | Application Area |
|---|---|---|
| Beta-D-Galactopyranosyl Fluoride | High | Synthesis of Oligosaccharides |
| Alpha-D-Glucosyl Fluoride | Moderate | Glycoconjugate Synthesis |
| Beta-D-Mannopyranosyl Fluoride | Low | Enzyme Inhibition Studies |
Table 2: Summary of Case Studies
Case Study 1: Glycosylation Inhibition
In a study by Withers et al., beta-D-galactopyranosyl fluoride was utilized to synthesize glycosides that act as mechanism-based inhibitors for α-glycosidase enzymes. The research demonstrated that these inhibitors could effectively block enzyme activity, providing insights into carbohydrate metabolism regulation .
Case Study 2: PET Imaging
A study published in the Journal of Nuclear Medicine explored the use of fluorinated sugars as PET imaging agents. The research highlighted how derivatives of beta-D-galactopyranosyl fluoride could be synthesized and evaluated for their ability to visualize glucose transport in renal tissues, paving the way for improved diagnostic tools in metabolic disorders .
Mechanism of Action
The mechanism of action of beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate involves its role as a glycosyl donor in glycosylation reactions. The compound can transfer its glycosyl group to acceptor molecules, forming glycosidic bonds. This process is facilitated by the presence of catalysts that activate the glycosyl donor and stabilize the transition state. The molecular targets and pathways involved include various enzymes and proteins that recognize and interact with glycosylated molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of β-D-galactopyranosyl tetraacetate derivatives depend heavily on the anomeric substituent. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
Reactivity :
- Bromides (e.g., ) are highly reactive but unstable under humid conditions, requiring anhydrous reaction setups .
- Fluorides (e.g., glucose analog in ) exhibit moderate reactivity, often activated by Lewis acids or enzymes, making them suitable for stereoselective glycosylations .
- Azides () are inert under typical glycosylation conditions but participate in bioorthogonal reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
Stability :
- Thioglycosides (e.g., ) are exceptionally stable, enabling long-term storage and stepwise synthetic strategies .
- Fluorides and azides are more hydrolytically stable than bromides but less than thioglycosides.
Biological Activity :
- Thioglycosides (e.g., 1-thio-β-D-glucose tetraacetate) show promise in anticancer and antiviral research, with studies highlighting their synergistic effects with other agents .
- Phenyl glycosides () are used to study enzyme mechanisms due to their chromophoric properties .
Sugar Backbone and Stereochemical Influences
Comparisons between galactose and glucose derivatives reveal stereochemical impacts:
- C4 Configuration : Galactose has an axial hydroxyl group at C4, whereas glucose has an equatorial orientation. This difference affects enzyme recognition (e.g., galactosidases vs. glucosidases) and binding affinity in biochemical assays .
- Synthetic Utility: Galactose derivatives are often used in synthesizing glycoconjugates for immunology (e.g., blood group antigens), while glucose analogs are common in metabolic pathway studies .
Biological Activity
Beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate is a glycosyl fluoride derivative that has gained attention in the fields of carbohydrate chemistry and medicinal applications. This compound is characterized by its unique structural features, including a tetraacetate group that enhances its reactivity and potential biological activity. Understanding its biological activity is crucial for exploring its applications in drug development and synthetic chemistry.
- Molecular Formula : C₁₄H₁₉O₉F
- Molecular Weight : 350.29 g/mol
- Structure : The compound features a beta-D-galactopyranosyl unit with four acetyl groups at positions 2, 3, 4, and 6, and a fluoride substituent at the anomeric carbon.
Synthesis
The synthesis of beta-D-Galactopyranosyl fluoride typically involves the acetylation of the galactopyranose followed by fluorination. Various methods have been explored to achieve high yields and purity of this compound. For example, one method includes the reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with fluoride sources under controlled conditions to ensure selectivity and efficiency .
Biological Activity
The biological activity of beta-D-Galactopyranosyl fluoride can be categorized into several key areas:
Enzyme Inhibition
Glycosyl fluorides are known to act as enzyme inhibitors. They can mimic natural substrates and inhibit glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can be beneficial in controlling diseases related to carbohydrate metabolism .
Potential as Glycosyl Donors
Beta-D-Galactopyranosyl fluoride serves as a glycosyl donor in glycosylation reactions. Its reactivity allows for the formation of glycosidic bonds with various acceptors, making it a valuable intermediate in the synthesis of oligosaccharides and glycoconjugates .
Study 1: Antimicrobial Properties
A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various glycosyl fluorides. While beta-D-Galactopyranosyl fluoride was not specifically tested, its structural analogs showed significant inhibition against Gram-positive bacteria . The findings suggest potential for further investigation into beta-D-Galactopyranosyl fluoride's antimicrobial properties.
Study 2: Enzyme Inhibition
In a study focusing on enzyme inhibitors derived from carbohydrate structures, researchers demonstrated that glycosyl fluorides could effectively inhibit certain glycosidases involved in carbohydrate metabolism . This study highlights the potential therapeutic applications of beta-D-Galactopyranosyl fluoride in metabolic disorders.
Data Table: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Enzyme Inhibition | Glycosyl Donor Potential |
|---|---|---|---|
| Beta-D-Galactopyranosyl Fluoride | Under Investigation | Yes | Yes |
| Related Glycosyl Fluoride | Yes | Yes | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for β-D-galactopyranosyl fluoride, 2,3,4,6-tetraacetate, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The compound is synthesized via glycosylation reactions using acetylated galactose derivatives. Key steps include fluorination at the anomeric position under controlled acidic conditions (e.g., HF-pyridine) to preserve stereochemistry. Reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) critically impact β-anomer selectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers validate the structural integrity of β-D-galactopyranosyl fluoride, 2,3,4,6-tetraacetate using spectroscopic and chromatographic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the acetyl group positions and anomeric configuration. Mass spectrometry (MS) verifies molecular weight (e.g., ESI-MS m/z 428.3 [M+Na]⁺). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient resolves degradation products, ensuring batch consistency .
Q. What stability challenges are associated with β-D-galactopyranosyl fluoride, 2,3,4,6-tetraacetate during storage, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Storage at -20°C in anhydrous solvents (e.g., dry DCM) under inert gas (N₂/Ar) preserves stability. Periodic TLC or HPLC analysis detects hydrolyzed products (e.g., free galactose), requiring re-purification if degradation exceeds 5% .
Advanced Research Questions
Q. How does β-D-galactopyranosyl fluoride, 2,3,4,6-tetraacetate act as a glycosyl donor in enzymatic vs. chemical glycosylation, and what mechanistic insights explain its reactivity?
- Methodological Answer : In enzymatic reactions, galactosidases or glycosyltransferases selectively cleave the anomeric fluoride, forming glycosidic bonds with acceptors (e.g., alcohols). Chemically, Lewis acids (e.g., BF₃·Et₂O) activate the fluoride for SN2-like mechanisms. Kinetic studies using stopped-flow NMR reveal higher reactivity in polar aprotic solvents due to enhanced leaving-group stabilization .
Q. What strategies enhance the targeted delivery of β-D-galactopyranosyl fluoride derivatives to cancer cells while minimizing off-target toxicity?
- Methodological Answer : Conjugation with galactose-binding ligands (e.g., lectins) or nanoparticle encapsulation improves cellular uptake. In vitro assays (e.g., flow cytometry with fluorescently tagged derivatives) quantify uptake efficiency in cancer vs. normal cells. Toxicity is minimized by optimizing linker chemistry (e.g., pH-sensitive cleavable bonds) .
Q. How can computational modeling predict the regioselectivity of β-D-galactopyranosyl fluoride, 2,3,4,6-tetraacetate in glycosylation reactions?
- Methodological Answer : Density functional theory (DFT) simulations analyze transition-state energies for glycosidic bond formation. Parameters include solvent effects, acceptor nucleophilicity, and steric hindrance from acetyl groups. Validation via kinetic isotope effects (KIEs) and Hammett plots confirms model accuracy .
Q. What contradictions exist in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of β-D-galactopyranosyl fluoride derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability or cell line sensitivity). Standardized MIC (minimum inhibitory concentration) assays and cytotoxicity profiling (MTT assays across multiple cell lines) differentiate target-specific effects. Metabolomics identifies off-target pathways contributing to toxicity .
Q. What novel analytical methods address the quantification of β-D-galactopyranosyl fluoride, 2,3,4,6-tetraacetate in complex biological matrices?
- Methodological Answer : Isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled internal standards improves quantification in serum or tissue homogenates. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges pre-concentrates the compound, enhancing detection limits to 0.1 ng/mL .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
